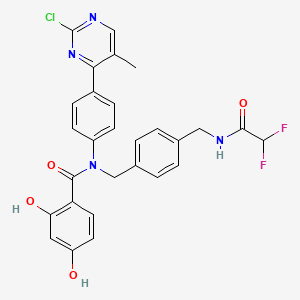

VER-246608

Description

Properties

IUPAC Name |

N-[4-(2-chloro-5-methylpyrimidin-4-yl)phenyl]-N-[[4-[[(2,2-difluoroacetyl)amino]methyl]phenyl]methyl]-2,4-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23ClF2N4O4/c1-16-13-33-28(29)34-24(16)19-6-8-20(9-7-19)35(27(39)22-11-10-21(36)12-23(22)37)15-18-4-2-17(3-5-18)14-32-26(38)25(30)31/h2-13,25,36-37H,14-15H2,1H3,(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGNLQSOSJFLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC=C(C=C2)N(CC3=CC=C(C=C3)CNC(=O)C(F)F)C(=O)C4=C(C=C(C=C4)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of VER-246608 in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-246608 is a novel, potent, and selective small molecule inhibitor that targets a critical juncture in cellular metabolism.[1][2] This technical guide provides an in-depth analysis of the function of this compound in metabolic pathways, with a focus on its mechanism of action, impact on cellular bioenergetics, and its context-dependent effects on cancer cell proliferation. The information presented herein is compiled from seminal research and is intended to serve as a comprehensive resource for professionals in the fields of oncology, metabolic diseases, and drug development.

Core Mechanism of Action: Pan-Isoform Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

This compound functions as an ATP-competitive inhibitor of all four isoforms of pyruvate dehydrogenase kinase (PDK1, PDK2, PDK3, and PDK4).[1][2][3] PDKs are a family of mitochondrial serine/threonine kinases that act as key negative regulators of the Pyruvate Dehydrogenase Complex (PDC).[1] The PDC is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[1]

By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the E1α subunit of the PDC (specifically at the Ser293 residue).[1] This leads to a sustained activation of the PDC, thereby redirecting pyruvate from lactate production towards acetyl-CoA synthesis and subsequent oxidation in the TCA cycle. This fundamental action effectively reverses the Warburg effect, a metabolic hallmark of many cancer cells characterized by high rates of glycolysis even in the presence of oxygen.[1]

Signaling Pathway of this compound Action

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound against PDK Isoforms

| PDK Isoform | IC50 (nM) |

| PDK1 | 35 |

| PDK2 | 84 |

| PDK3 | 40 |

| PDK4 | 91 |

Data from a DELFIA-based enzyme functional assay.[1]

Table 2: Cellular Activity of this compound in PC-3 Cells

| Parameter | IC50 (nM) |

| p(Ser293)E1α Inhibition | 266 |

Data from a cell-based biomarker assay.[1]

Table 3: Effect of this compound on Metabolite Levels in PC-3 Cells under Nutrient Depletion

| Metabolite | Concentration of this compound (µM) | % Reduction vs. DMSO Control |

| L-Lactate | 10 | >70% |

| L-Lactate | 20 | >70% |

| Pyruvate | 20 | Substantial reduction |

Cells were cultured in D-glucose and L-glutamine-depleted media.[1]

Impact on Metabolic Pathways and Cellular Phenotype

The inhibition of PDK by this compound initiates a cascade of metabolic reprogramming:

-

Increased PDC Activity and Oxygen Consumption: By maintaining the PDC in its active, dephosphorylated state, this compound promotes the flux of pyruvate into the TCA cycle, leading to an increase in oxidative phosphorylation and subsequently, a rise in oxygen consumption.[1]

-

Attenuation of Glycolysis: The increased reliance on mitochondrial respiration for ATP production leads to a feedback inhibition of the glycolytic pathway, resulting in decreased glucose consumption and lactate production.[1] This effect is most pronounced under conditions of nutrient stress.

-

Context-Dependent Cytostasis in Cancer Cells: this compound exhibits modest anti-proliferative effects on cancer cells in standard culture media.[1] However, its cytostatic potency is significantly enhanced under conditions that mimic the tumor microenvironment, such as depletion of D-glucose, L-glutamine, or serum.[1][2] This suggests that cancer cells under nutrient stress are more reliant on the metabolic flexibility provided by PDK and are therefore more vulnerable to its inhibition.

-

Potentiation of Chemotherapeutic Agents: this compound has been shown to potentiate the activity of chemotherapeutic drugs like doxorubicin.[1]

Experimental Protocols

DELFIA-Based Enzyme Functional Assay for PDK Inhibition

This assay quantifies the kinase activity of PDK isoforms by measuring the phosphorylation of a biotinylated peptide substrate.

Methodology:

-

Plate Coating: A streptavidin-coated 96-well plate is used to capture the biotinylated peptide substrate.

-

Kinase Reaction: Recombinant human PDK isoform, the peptide substrate, and ATP are incubated in a kinase buffer in the presence of varying concentrations of this compound.

-

Detection: A europium-labeled anti-phosphoserine antibody is added, which binds to the phosphorylated peptide.

-

Signal Generation: After washing away unbound antibody, an enhancement solution is added to dissociate the europium ions and form a highly fluorescent chelate.

-

Measurement: Time-resolved fluorescence is measured to quantify the extent of peptide phosphorylation, from which IC50 values are determined.

Fluorescence Polarization Assay for ATP-Competitive Binding

This assay confirms the ATP-competitive mechanism of this compound by measuring its ability to displace a fluorescently labeled probe from the ATP binding site of PDK.

Methodology:

-

Probe: A fluorescein-labeled probe that binds to the ATP site of PDK is used.

-

Binding Reaction: The fluorescent probe is incubated with the PDK enzyme, resulting in a high fluorescence polarization signal due to the slower tumbling of the large protein-probe complex.

-

Competition: Increasing concentrations of this compound are added, which compete with the probe for the ATP binding site.

-

Measurement: The displacement of the fluorescent probe leads to a decrease in the fluorescence polarization signal, which is measured to determine the binding affinity of this compound.

Workflow for Assessing Cellular Effects of this compound

Sulforhodamine B (SRB) Assay for Cell Viability

This colorimetric assay assesses cell density based on the measurement of cellular protein content.

Methodology:

-

Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and treated with this compound for a specified duration (e.g., 120 hours).[2]

-

Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B solution, which binds to basic amino acids of cellular proteins.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Measurement: The absorbance is read at approximately 510-540 nm to determine cell density.

Quantification of Intracellular Pyruvate and Extracellular L-Lactate

These assays measure key metabolites to confirm the metabolic shift induced by this compound.

Methodology:

-

Sample Preparation: For intracellular pyruvate, cell lysates are prepared. For extracellular L-lactate, the cell culture medium is collected.

-

Enzymatic Reaction: Commercially available kits are typically used. These kits employ specific enzymes (e.g., pyruvate oxidase for pyruvate, lactate oxidase for lactate) that generate a product (e.g., H₂O₂) in proportion to the amount of the metabolite.

-

Detection: The product of the enzymatic reaction is then used in a colorimetric or fluorometric reaction to generate a detectable signal.

-

Measurement: The absorbance or fluorescence is measured and compared to a standard curve to determine the concentration of the metabolite.

Conclusion and Future Directions

This compound is a powerful chemical probe for elucidating the role of PDK in cellular metabolism and a promising lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the reactivation of the Pyruvate Dehydrogenase Complex, represents a rational strategy to exploit the metabolic vulnerabilities of cancer cells. The context-dependent efficacy of this compound highlights the importance of the tumor microenvironment in dictating therapeutic responses and underscores the potential for combination therapies.[1] Future research should focus on further optimizing the pharmacological properties of this compound, exploring its efficacy in in vivo models, and identifying predictive biomarkers to guide its clinical development.

References

- 1. oncotarget.com [oncotarget.com]

- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

VER-246608: A Pan-Isoform Pyruvate Dehydrogenase Kinase Inhibitor

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

VER-246608 is a novel and selective, ATP-competitive, pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDK is a key enzyme in cellular energy metabolism, and its inhibition has been identified as a potential therapeutic strategy in oncology.[1][2][3] This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of all four PDK isoforms.[1][4] This binding prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). As a result, PDC activity is increased, leading to a metabolic shift from glycolysis towards oxidative phosphorylation.[1][5][6] The X-ray crystal structure of this compound bound to PDK2 reveals that its resorcinol moiety forms hydrogen bonds within the ATP binding site.[1][4]

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays.

Table 1: Biochemical Potency of this compound Against PDK Isoforms

| Target | Assay Type | IC50 (nM) |

| PDK-1 | DELFIA-based enzyme functional assay | 35 |

| PDK-2 | DELFIA-based enzyme functional assay | 84 |

| PDK-3 | DELFIA-based enzyme functional assay | 40 |

| PDK-4 | DELFIA-based enzyme functional assay | 91 |

Data sourced from multiple references.[5][6][7][8]

Table 2: Cellular Activity of this compound

| Cell Line | Parameter Measured | IC50 | Conditions |

| PC-3 | p(Ser293)E1α phosphorylation | 266 nM | 90-minute treatment |

| PC-3 | L-lactate production | 21% reduction at 9 µM | 1-hour incubation, D-glucose depleted media |

| PC-3 | L-lactate production | 42% reduction at 27 µM | 1-hour incubation, D-glucose depleted media |

| PC-3 | D-glucose consumption | Decreased | D-glucose depleted media |

| PC-3 Spheroids | Spheroid volume | ~50% reduction at ≥10 µM | - |

Data sourced from multiple references.[1][7]

Table 3: Selectivity Profile of this compound

| Off-Target | Assay Type | IC50 |

| HSP-90 | Fluorescence Polarization | >100 µM |

Data sourced from multiple references.[1][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: PDK Inhibition Pathway by this compound.

Caption: Characterization Workflow for this compound.

Experimental Protocols

PDK1-4 Enzyme Functional Assay (DELFIA-based)

This assay quantifies the inhibitory effect of this compound on the kinase activity of all four PDK isoforms.

-

Reagents and Materials: DELFIA assay reagents (assay buffer, wash buffer, enhancement solution, anti-rabbit IgG-Eu-N1 secondary antibody), 96-well plates, PDK isoforms 1-4, E1 subunit of PDC, ATP, and test compound (this compound).[7]

-

Procedure:

-

Prepare a 10-point tripling dilution series of this compound in DMSO.

-

Dilute the compound in MOPS buffer (60 mM MOPS pH 7.2, 15 mM Magnesium acetate, 60 mM KCl).[7]

-

Add the diluted compound to the enzyme mix (10 nM PDK-1, 2, and 3 or 20 nM PDK-4, 300 nM E1, 0.1 mg/mL BSA, 1 mM DTT) in 96-well V-bottom plates.[7]

-

Initiate the reaction by adding ATP to a final concentration of 5 µM.[7]

-

Incubate for 1 hour at 30°C.[7]

-

Terminate the reaction and process for detection using the DELFIA system, which measures time-resolved fluorescence.

-

-

Data Analysis: Fit the data using non-linear regression to determine the IC50 values.[7]

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity of this compound to its target kinase.

-

Principle: The assay measures the change in polarization of fluorescently labeled probes upon displacement by the inhibitor.

-

Procedure: A fluorescein-labeled probe that binds to the ATP binding site of the kinase is used. The ability of this compound to compete with this probe is measured by a decrease in fluorescence polarization.[1][4]

-

Data Analysis: The data is plotted as a competition binding curve, and the IC50 value is determined.[1][4]

Cellular p(Ser293)E1α Immunoblot Analysis

This method is used to assess the engagement of this compound with its target in a cellular context by measuring the phosphorylation status of the E1α subunit of PDC.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., PC-3) in 60 mm culture dishes.

-

Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 90 minutes).[1]

-

-

Lysate Preparation: Lyse the cells and collect the protein extracts.

-

Immunoblotting:

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated E1α (Ser293) and total E1α, as well as a loading control (e.g., β-tubulin).

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

-

-

Data Analysis: Quantify the band intensities to determine the IC50 value for the inhibition of E1α phosphorylation.[1]

Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)

This assay measures the effect of this compound on cell proliferation and viability.

-

Cell Seeding and Treatment:

-

Seed cells in 96-well plates.

-

Treat the cells with a dilution series of this compound for a prolonged period (e.g., 120 hours).[6]

-

-

Staining:

-

Fix the cells and stain them with Sulforhodamine B, a dye that binds to cellular proteins.

-

-

Measurement:

-

Wash away the unbound dye and solubilize the bound dye.

-

Measure the absorbance at a specific wavelength to determine the cell mass.

-

-

Data Analysis: Express the results as a percentage decrease in cell mass compared to the DMSO control.[6]

Conclusion

This compound is a potent and selective pan-isoform inhibitor of PDK that effectively modulates cellular metabolism. Its ATP-competitive mechanism of action leads to the activation of the pyruvate dehydrogenase complex, thereby disrupting the Warburg effect in cancer cells. The context-dependent cytostatic effects of this compound, particularly under nutrient-depleted conditions, suggest its potential as a therapeutic agent, especially in combination with other cancer therapies.[1][2][3][6] The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of this and similar compounds.

References

- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | PDK | Dehydrogenase | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

The Role of VER-246608 in Reversing the Warburg Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VER-246608, a novel small molecule inhibitor, and its role in the modulation of Warburg metabolism, a key metabolic hallmark of cancer. This document details the mechanism of action, presents quantitative data on its biochemical and cellular activity, and provides comprehensive experimental protocols for key assays cited in the primary literature.

Introduction: Targeting Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A central feature of this reprogramming is the Warburg effect, characterized by an increased rate of glycolysis and lactate fermentation, even in the presence of ample oxygen. This metabolic shift provides cancer cells with essential biosynthetic precursors and helps maintain a favorable tumor microenvironment.

Pyruvate Dehydrogenase Kinase (PDK) is a critical gatekeeper enzyme that regulates the entry of pyruvate into the tricarboxylic acid (TCA) cycle. By phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), PDK effectively shunts glucose-derived pyruvate away from mitochondrial oxidative phosphorylation and towards lactate production. Upregulation of PDK is a common feature in many cancers, making it a compelling therapeutic target to reverse the Warburg effect and restore normal metabolic function.

This compound is a potent, ATP-competitive, pan-isoform inhibitor of PDK.[1][2] This guide explores the preclinical data demonstrating its ability to disrupt Warburg metabolism and induce cytostasis in cancer cells, particularly under nutrient-deprived conditions that mimic the tumor microenvironment.[3]

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of all four PDK isoforms (PDK1, PDK2, PDK3, and PDK4).[2][4] By binding to the ATP-binding pocket of PDK, this compound prevents the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC) at serine residue 293 (p(Ser293)E1α).[4][5] This inhibition of PDK leads to the sustained activation of PDC.

Activated PDC then catalyzes the conversion of pyruvate to acetyl-CoA, shunting the end-product of glycolysis into the mitochondria for oxidation through the TCA cycle. This metabolic switch from aerobic glycolysis to oxidative phosphorylation leads to several measurable downstream effects:

-

Increased PDC Activity: Direct measurement shows an increase in the enzymatic activity of the PDC.[6]

-

Increased Oxygen Consumption: The heightened flux through the TCA cycle and electron transport chain results in an increased oxygen consumption rate (OCR).[3]

-

Decreased Glycolytic Activity: The diversion of pyruvate into the mitochondria reduces the rate of lactate production and glucose consumption.[3]

This cascade of events represents a direct reversal of the Warburg phenotype.

Caption: Mechanism of this compound in reversing the Warburg effect.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings from the primary literature.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |

| Biochemical Potency | ||||

| DELFIA-based Functional Assay | PDK-1 | IC50 | 35 | [2][4] |

| PDK-2 | IC50 | 84 | [2][4] | |

| PDK-3 | IC50 | 40 | [2][4] | |

| PDK-4 | IC50 | 91 | [2][4] | |

| Cellular Potency | ||||

| p(Ser293)E1α Biomarker | PC-3 Cells | IC50 | 266 | [4] |

Table 2: Context-Dependent Cytostatic Effects of this compound in PC-3 Cells

The anti-proliferative activity of this compound is significantly enhanced under nutrient-depleted conditions.[5]

| Culture Condition | Description | This compound GI50 (µM) | Reference |

| Standard Media | 10% FCS, 2 g/L D-glucose, 0.3 g/L L-glutamine | > 50 | [7] |

| Low Serum (LS) | 0.5% FCS | ~15 | [7] |

| Very Low Glucose (VLG) | 0.1 g/L D-glucose | ~20 | [7] |

| VLG + Low L-glutamine (LGn) | 0.1 g/L D-glucose, 15 mg/L L-glutamine | < 10 | [7] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the methods described in Moore et al., 2014 and other standard laboratory procedures.

DELFIA-based PDK Functional Assay

This assay quantifies the ability of this compound to inhibit PDK-mediated phosphorylation of the PDC E1α subunit.

-

Reagents:

-

DELFIA Assay Buffer, Wash Buffer, Enhancement Solution (PerkinElmer).

-

Anti-rabbit IgG-Eu-N1 secondary antibody (PerkinElmer).

-

MOPS Buffer: 60 mM MOPS pH 7.2, 15 mM Magnesium acetate, 60 mM KCl.

-

Enzyme Mix: 10 nM PDK-1, -2, or -3 (or 20 nM PDK-4), 300 nM E1 subunit, 0.1 mg/mL BSA, 1 mM DTT in MOPS buffer.

-

ATP solution.

-

This compound compound dilutions in DMSO.

-

-

Procedure:

-

Prepare a 10-point tripling dilution series of this compound in DMSO.

-

Dilute the compound series in MOPS buffer.

-

In a 96-well V-bottom plate, add the diluted compound to the Enzyme Mix.

-

Initiate the kinase reaction by adding ATP to a final concentration of 5 µM.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and transfer the contents to a plate suitable for DELFIA.

-

Follow the manufacturer's protocol for the DELFIA assay, involving washing steps, addition of Europium-labeled secondary antibody, and finally the DELFIA Enhancement Solution.

-

Read the time-resolved fluorescence on a compatible plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Cellular p(Ser293)E1α MSD ELISA

This electrochemiluminescence-based assay measures the levels of phosphorylated E1α in cell lysates.

-

Reagents:

-

Meso Scale Discovery (MSD) plates and reagents.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibody against p(Ser293)E1α.

-

SULFO-TAG labeled secondary antibody.

-

MSD Read Buffer.

-

-

Procedure:

-

Seed PC-3 cells in 96-well plates and allow them to adhere.

-

Treat cells with a concentration range of this compound for a specified time (e.g., 24 hours) under desired culture conditions (e.g., standard or nutrient-depleted media).

-

Aspirate media and lyse the cells directly in the plate with ice-cold lysis buffer.

-

Follow the MSD protocol for sandwich immunoassays. Briefly, this involves adding the cell lysate to a pre-coated plate (or coating the plate with a capture antibody), incubating with the primary detection antibody (anti-p(Ser293)E1α), followed by the SULFO-TAG labeled secondary antibody.

-

After washing, add MSD Read Buffer.

-

Read the plate on an MSD SECTOR instrument.

-

Normalize the signal to total protein concentration and calculate IC50 values.

-

Caption: Experimental workflow for MSD ELISA of p(Ser293)E1α.

Sulforhodamine B (SRB) Cell Viability Assay

This colorimetric assay assesses cell density based on the measurement of total cellular protein content.

-

Reagents:

-

10% (w/v) Trichloroacetic acid (TCA), ice-cold.

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% (v/v) acetic acid.

-

1% (v/v) Acetic acid wash solution.

-

10 mM Tris base solution (pH 10.5), unbuffered.

-

-

Procedure:

-

Seed cells (e.g., 2,000 cells/well) in 96-well plates.

-

The following day, treat cells with this compound for the desired duration (e.g., 120 hours) under various media conditions.

-

Fix the cells by gently adding 50 µL of ice-cold 10% TCA to each well (on top of the media) and incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air-dry completely.

-

Stain the cells by adding 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air-dry completely.

-

Solubilize the bound dye by adding 100 µL of 10 mM Tris base solution to each well.

-

Read the absorbance at 540 nm on a microplate reader.

-

Calculate the growth inhibition (GI50) values.

-

L-Lactate and Pyruvate Quantification

These assays measure key metabolites to confirm the metabolic switch away from glycolysis.

-

Sample Preparation:

-

L-Lactate: Collect cell culture media at the end of the treatment period.

-

Pyruvate: Aspirate media, wash cells with cold PBS, and lyse the cells. Deproteinize the lysate using a 10 kDa molecular weight cut-off spin filter.

-

-

Assay Procedure:

-

Use a commercially available colorimetric or fluorometric assay kit for L-lactate or pyruvate (e.g., from Abcam, Sigma-Aldrich, or Cayman Chemical).

-

Prepare a standard curve using the provided standard.

-

Add prepared samples and standards to a 96-well plate.

-

Add the reaction mix provided in the kit.

-

Incubate for the recommended time (typically 30-60 minutes) at room temperature, protected from light.

-

Read the absorbance or fluorescence on a microplate reader at the specified wavelength.

-

Calculate the metabolite concentration based on the standard curve.

-

Conclusion and Future Directions

This compound is a selective and potent pan-PDK inhibitor that effectively reverses the Warburg effect in cancer cells. Its mechanism of action, centered on the activation of the Pyruvate Dehydrogenase Complex, leads to a decrease in glycolysis and an increase in oxidative phosphorylation.[6] The enhanced cytostatic potency of this compound under nutrient-depleted conditions suggests a therapeutic window for targeting tumors, which are often characterized by a nutrient-poor microenvironment.[3] Furthermore, the ability of this compound to potentiate the activity of conventional chemotherapeutics like doxorubicin highlights its potential in combination therapy strategies.[1]

Future research should focus on in vivo efficacy studies to validate these preclinical findings and further explore rational combination therapies that exploit the metabolic vulnerabilities induced by PDK inhibition. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance the therapeutic strategy of targeting cancer metabolism.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. abcam.com [abcam.com]

VER-246608: A Pan-Isoform Inhibitor of Pyruvate Dehydrogenase Kinase and its Effect on Pyruvate Dehydrogenase Complex Activity

This technical guide provides an in-depth analysis of VER-246608, a novel small molecule inhibitor, and its impact on the activity of the pyruvate dehydrogenase complex (PDC). The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

Introduction

This compound is a potent and selective ATP-competitive pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3][4] PDK is a key regulatory enzyme in cellular metabolism, responsible for the inhibitory phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex (PDC).[5] By inhibiting all four isoforms of PDK, this compound effectively blocks this phosphorylation, leading to a sustained activation of the PDC.[1][2][3] This guide explores the biochemical and cellular effects of this compound, with a particular focus on its ability to modulate PDC activity and reverse the Warburg effect in cancer cells, especially under nutrient-depleted conditions.[1][2][3][4]

Mechanism of Action

This compound functions by competing with ATP for binding to the active site of PDK.[1][3] This competitive inhibition prevents the transfer of a phosphate group from ATP to the serine residues on the E1α subunit of the PDC. The dephosphorylated state of the PDC is its active form, allowing for the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. The mechanism is visually represented in the signaling pathway diagram below.

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Potency of this compound against PDK Isoforms

| PDK Isoform | IC50 (nM) |

| PDK1 | 35 |

| PDK2 | 84 |

| PDK3 | 40 |

| PDK4 | 91 |

| Data from MedchemExpress and Probechem Biochemicals.[6][7] |

Table 2: Cellular Activity of this compound in PC-3 Cells

| Parameter | IC50 (nM) | Notes |

| Phosphorylation of E1α (Ser293) | 266 | Measured by MSD ELISA.[1][3] |

| Effect on L-Lactate Levels | ||

| 9 µM this compound (1h incubation) | -21% | Reduction in media L-lactate levels.[6] |

| 27 µM this compound (1h incubation) | -42% | Reduction in media L-lactate levels.[6] |

| Effect on D-Glucose Consumption | ||

| 9 µM and 27 µM this compound | Decrease | Correlates with the reduction in L-lactate production.[6] |

| Anti-proliferative Activity | ||

| Standard Culture Media | Weak | Limited effect on cancer cell proliferation.[1][2][3] |

| D-Glucose/L-Glutamine or Serum Depleted Media | Enhanced | Increased cytostatic effect under nutrient-depleted conditions.[1][2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DELFIA-Based Enzyme Functional Assay for PDK Activity

This assay quantifies the enzymatic activity of PDK isoforms and the inhibitory effect of compounds like this compound.

Workflow:

Methodology:

-

Plate Coating: A 96-well plate is coated with an anti-GST antibody.

-

Enzyme Addition: Recombinant GST-tagged PDK isoforms are added to the wells and allowed to bind to the antibody.

-

Compound Addition: this compound at various concentrations is added to the wells. A DMSO control is also included.

-

Substrate and ATP Addition: A biotinylated peptide corresponding to the PDC E1α phosphorylation site and ATP are added to initiate the kinase reaction.

-

Incubation: The plate is incubated to allow the phosphorylation of the biotinylated substrate by the PDK enzyme.

-

Washing: The plate is washed to remove unbound ATP and substrate.

-

Detection: Europium-labeled streptavidin is added, which binds to the biotinylated, phosphorylated substrate.

-

Signal Measurement: After a final wash, a DELFIA enhancement solution is added, and the time-resolved fluorescence is measured to quantify the extent of phosphorylation.

MSD ELISA for Cellular Phosphorylation of PDC E1α

This assay measures the level of phosphorylation of the E1α subunit of PDC at Serine 293 in cellular lysates.

Methodology:

-

Cell Culture and Treatment: PC-3 cells are cultured in appropriate media and treated with varying concentrations of this compound or DMSO for a specified period (e.g., 90 minutes).

-

Cell Lysis: Cells are washed and then lysed to extract total protein.

-

ELISA:

-

A Meso Scale Discovery (MSD) plate pre-coated with a capture antibody for total E1α is used.

-

Cell lysates are added to the wells.

-

A detection antibody specific for the phosphorylated Ser293 residue of E1α, labeled with an electrochemiluminescent reporter, is added.

-

The plate is read on an MSD instrument, and the light emission is proportional to the amount of phosphorylated E1α.

-

-

Data Analysis: The results are expressed as a percentage of the DMSO control, and IC50 values are calculated.

Discussion and Conclusion

This compound is a highly potent, pan-isoform inhibitor of PDK that effectively increases the activity of the pyruvate dehydrogenase complex.[1][2][3] Its ability to reverse the Warburg effect, characterized by decreased lactate production and increased oxygen consumption, is particularly significant in the context of cancer metabolism.[1][2][5][8]

A key finding is the context-dependent nature of this compound's cellular activity. The compound exhibits significantly greater anti-proliferative effects under nutrient-depleted conditions, which may mimic the tumor microenvironment.[1][2][3][4] This suggests a potential therapeutic strategy where PDK inhibition could be particularly effective in nutrient-stressed tumors. Furthermore, this compound has been shown to potentiate the activity of chemotherapeutic agents like doxorubicin, opening avenues for combination therapies.[1][2][3]

References

- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | PDHK inhibitor | Probechem Biochemicals [probechem.com]

- 8. This compound | PDK | Dehydrogenase | TargetMol [targetmol.com]

Unraveling the Mechanism of VER-246608: An ATP-Competitive Inhibitor of Pyruvate Dehydrogenase Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VER-246608, a potent and selective pan-isoform ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase (PDK). By elucidating its mechanism of action, this document serves as a critical resource for professionals engaged in cancer metabolism research and the development of novel therapeutics targeting metabolic pathways.

Core Concept: ATP-Competitive Inhibition of PDK

This compound functions by directly competing with adenosine triphosphate (ATP) for the nucleotide-binding site within the kinase domain of PDK.[1][2][3] This mode of inhibition prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC), a critical gatekeeper of cellular metabolism that links glycolysis to the tricarboxylic acid (TCA) cycle.[1][3] By maintaining PDC in its active state, this compound effectively reverses the Warburg effect, a metabolic hallmark of cancer cells, forcing them to shift from glycolysis towards oxidative phosphorylation.[1][2][4]

Quantitative Analysis of this compound Potency and Selectivity

This compound exhibits potent inhibitory activity against all four mammalian isoforms of PDK. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.

Table 1: Biochemical Potency of this compound against PDK Isoforms

| Assay Type | PDK-1 IC₅₀ (nM) | PDK-2 IC₅₀ (nM) | PDK-3 IC₅₀ (nM) | PDK-4 IC₅₀ (nM) |

| DELFIA-based enzyme functional assay | 35 | 84 | 40 | 91 |

| Fluorescence Polarization (FP) IC₅₀ | 79 | ND | ND | ND |

| Isothermal Titration Calorimetry (ITC) Kd | 150 | ND | ND | ND |

ND: Not Determined Data sourced from multiple studies.[1][5][6][7]

Table 2: Cellular Activity and Selectivity of this compound

| Target/Biomarker | Assay Type | IC₅₀ (nM) | Notes |

| p(Ser293)E1α | Cellular Biomarker Modulation | 266 | Phosphorylation site targeted by all PDK isoforms.[1][5] |

| HSP-90 | Fluorescence Polarization (FP) | >100,000 | Demonstrates high selectivity against a related GHKL family member.[1][6] |

| Kinase Panel (97 kinases) | ScanEDGE Screen (10 µM) | - | Significant or partial binding to only 8% of kinases, indicating good selectivity.[1][2][6] |

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the replication and extension of these findings.

DELFIA-Based Enzyme Functional Assay

This assay quantifies the enzymatic activity of PDK isoforms. The protocol involves the incubation of the respective PDK isozyme with its substrate, the E1α subunit of PDC, in the presence of varying concentrations of this compound. The level of E1α phosphorylation is then determined using a dissociation-enhanced lanthanide fluorometric immunoassay (DELFIA), which utilizes europium-labeled antibodies specific to the phosphorylated serine residue. The resulting fluorescence signal is inversely proportional to the inhibitory activity of the compound.

Fluorescence Polarization (FP) Assay

To confirm direct binding to the ATP pocket, a fluorescence polarization assay is employed. This method measures the ability of this compound to displace a fluorescently labeled probe from the ATP binding site of PDK-1.[1][2][8] The assay is performed by incubating PDK-1 with the fluorescent probe and titrating increasing concentrations of this compound. The displacement of the probe leads to a decrease in fluorescence polarization, which is then used to calculate the IC₅₀ value.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to determine the dissociation constant (Kd) of this compound for PDK-1. This technique directly measures the heat change that occurs upon the binding of the inhibitor to the enzyme. By titrating this compound into a solution containing PDK-1, the binding affinity, stoichiometry, and thermodynamic parameters of the interaction can be determined.

X-ray Crystallography

The precise binding mode of this compound within the ATP pocket of PDK was elucidated through X-ray crystallography.[2][8] Crystals of the PDK-2 protein in complex with this compound were grown, and their structure was solved at a resolution of 2.6 Å.[2] This provided a detailed, atomic-level view of the interactions between the inhibitor and the amino acid residues of the ATP-binding site.

ScanEDGE Kinase Selectivity Screen

To assess the selectivity of this compound, a broad kinase screen was performed against a panel of 97 different kinases.[1][2] This competitive binding assay measures the ability of this compound to displace a reference ligand from each kinase. The results are expressed as the percentage of the control, where a lower percentage indicates stronger binding.

Cellular Biomarker Modulation Assay

The cellular efficacy of this compound was determined by measuring its ability to suppress the phosphorylation of the E1α subunit of PDC at Serine 293 in cellular models.[1][5] Cancer cells, such as PC-3, are treated with varying concentrations of this compound. Cell lysates are then analyzed by ELISA or Western blot using an antibody specific to the phosphorylated Ser293 residue to determine the IC₅₀ for cellular biomarker modulation.[1]

Cellular Metabolism and Proliferation Assays

The functional consequences of PDK inhibition by this compound are assessed through various cellular assays. These include:

-

L-Lactate Production: Measurement of lactate levels in the culture medium as an indicator of glycolytic activity.[1][5][6]

-

Oxygen Consumption: Monitored using an oxygen electrode system to assess the rate of oxidative phosphorylation.[1][2][3]

-

Cell Proliferation Assays (e.g., Sulforhodamine B): Used to determine the anti-proliferative effects of this compound under different nutrient conditions, such as glucose or serum depletion.[1][2]

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action and experimental workflows associated with the characterization of this compound.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for this compound characterization.

Caption: Logical relationship of ATP-competitive inhibition.

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of all four PDK isoforms. Its ability to reverse the glycolytic phenotype of cancer cells, particularly under nutrient-depleted conditions characteristic of the tumor microenvironment, underscores the therapeutic potential of targeting PDK.[1][2][3] The detailed experimental data and methodologies presented in this guide provide a solid foundation for further investigation and development of this compound and other PDK inhibitors as novel anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

VER-246608: A Comprehensive Technical Analysis of its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-246608 is a potent, ATP-competitive, pan-isoform inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1][2] PDK is a key regulatory enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This inhibition of PDC shunts pyruvate away from mitochondrial oxidative phosphorylation and towards lactate production, a metabolic phenotype characteristic of many cancer cells known as the Warburg effect. By inhibiting all four PDK isoforms, this compound can restore PDC activity, thereby promoting aerobic respiration and potentially reversing the glycolytic phenotype of cancer cells.[1][2][3][4] This document provides an in-depth technical guide to the kinase selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against its primary targets, the four isoforms of Pyruvate Dehydrogenase Kinase (PDK). Furthermore, its broader selectivity has been assessed against a panel of 97 different kinases.

Primary Target Inhibition

This compound demonstrates potent, sub-micromolar inhibition of all four PDK isoforms. The half-maximal inhibitory concentrations (IC50) were determined using a DELFIA-based enzyme functional assay.

| Kinase Target | IC50 (nM) |

| PDK1 | 35 |

| PDK2 | 84 |

| PDK3 | 40 |

| PDK4 | 91 |

Table 1: Inhibitory potency of this compound against the four human PDK isoforms. Data derived from a DELFIA-based functional assay.[5]

Off-Target Kinase Selectivity

The selectivity of this compound was evaluated at a concentration of 10 µM against a panel of 97 kinases using the DiscoverX scanEDGE kinase screening service.[3] The results indicated a favorable selectivity profile. Of the 97 kinases tested, only one was significantly inhibited, and seven others showed partial inhibition.

| Inhibition Level | Number of Kinases | Specific Kinases Identified |

| >90% (Significant Inhibition) | 1 | Not specified in literature |

| 65-90% (Partial Inhibition) | 7 | Not specified in literature |

Table 2: Summary of the off-target kinase selectivity profile of this compound at 10 µM. The specific identities of the inhibited kinases have not been publicly disclosed.[3]

Experimental Protocols

DELFIA-Based PDK Enzyme Functional Assay

This assay quantifies the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex by the PDK isoforms.

Materials:

-

DELFIA assay buffer, wash buffer, and enhancement solution

-

Anti-rabbit IgG-Eu-N1 secondary antibody

-

96-well V-bottom plates and 96-well DELFIA yellow plates

-

Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes

-

Recombinant E1 subunit of PDC

-

This compound

-

ATP

-

MOPS buffer (60 mM MOPS pH 7.2, 15 mM Magnesium acetate, 60 mM KCl)

-

STOP solution (50 mM Carbonate-Bicarbonate Buffer, pH 9.6)

-

Anti-p(Ser293)E1α primary antibody

Procedure:

-

A 10-point tripling dilution series of this compound in DMSO is prepared.

-

The diluted compound is further diluted in MOPS buffer.

-

The enzyme mix is prepared with 10 nM PDK1, PDK2, or PDK3, or 20 nM PDK4, along with 300 nM E1, 0.1 mg/mL BSA, and 1 mM DTT.

-

The diluted compound is added to the enzyme mix in a 96-well V-bottom plate.

-

The kinase reaction is initiated by the addition of ATP to a final concentration of 5 µM.

-

The reaction is incubated for 1 hour at 30°C.

-

The reaction is terminated by the addition of STOP solution.

-

The reaction mixture is transferred to a 96-well DELFIA yellow plate and incubated overnight at 4°C.

-

The plate is washed, and the primary antibody against phosphorylated Ser293 of E1α is added.

-

Following incubation and washing, the Europium-labeled secondary antibody is added.

-

After a final incubation and wash, DELFIA Enhancement solution is added, and the time-resolved fluorescence is measured.[6]

Meso Scale Discovery (MSD) ELISA for p(Ser293)E1α

This electrochemiluminescence-based assay is used to measure the levels of phosphorylated E1α in cell lysates.

General Procedure:

-

Cells are treated with this compound for the desired time.

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

The MSD plate, pre-coated with a capture antibody for the E1α subunit, is blocked.

-

Cell lysates are added to the wells and incubated.

-

After washing, a SULFO-TAG labeled detection antibody that specifically recognizes the phosphorylated Ser293 residue of E1α is added.

-

Following another incubation and wash, MSD Read Buffer is added.

-

The plate is read on an MSD instrument, which measures the light emitted upon electrochemical stimulation.

Fluorescence Polarization (FP) Assay

This competition binding assay was used to determine the binding affinity of this compound to the ATP binding site of PDK1.

General Principle:

-

A fluorescently labeled probe that binds to the ATP pocket of PDK1 is used. When this probe is bound to the larger kinase, its tumbling rate in solution is slow, resulting in a high fluorescence polarization signal.

-

When unbound, the small probe tumbles rapidly, leading to a low polarization signal.

-

This compound, an ATP-competitive inhibitor, competes with the fluorescent probe for binding to PDK1.

-

Increasing concentrations of this compound displace the fluorescent probe, causing a decrease in the fluorescence polarization signal.

-

The IC50 value, representing the concentration of this compound that causes a 50% reduction in the polarization signal, can be calculated.[7]

Mandatory Visualization

PDK Signaling Pathway

The following diagram illustrates the central role of Pyruvate Dehydrogenase Kinase (PDK) in regulating the Pyruvate Dehydrogenase Complex (PDC) and its impact on cellular metabolism.

Caption: PDK phosphorylates and inhibits PDC, blocking pyruvate's entry into the TCA cycle.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor like this compound.

Caption: Workflow for determining primary target potency and off-target selectivity.

References

- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for VER-246608 in In Vitro Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-246608 is a novel and potent pan-isoform, ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDK is a key regulatory enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inhibition of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, this compound activates the PDC, leading to a metabolic shift from glycolysis towards oxidative phosphorylation. This disruption of the Warburg effect, a hallmark of cancer metabolism, makes this compound a compelling agent for investigation in cancer research.[1][4]

These application notes provide detailed protocols for studying the effects of this compound on cancer cell lines in vitro, including methods for assessing its impact on cell proliferation, target engagement, and metabolic phenotype.

Mechanism of Action

This compound binds to the ATP-binding site of all four PDK isoforms (PDK1, PDK2, PDK3, and PDK4), preventing the phosphorylation of the E1α subunit of the PDC.[1] This inhibition of PDK activity leads to an increase in active PDC, which in turn enhances the conversion of pyruvate to acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle. The result is a decrease in lactate production and an increase in oxygen consumption.[1][4] In cancer cells, which often rely on aerobic glycolysis, this forced metabolic shift can lead to cytostasis, particularly under nutrient-depleted conditions that mimic the tumor microenvironment.[1][2][4][5]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | PDK1 | IC50 | 35 nM | [3] |

| PDK2 | IC50 | 84 nM | [3] | |

| PDK3 | IC50 | 40 nM | [3] | |

| PDK4 | IC50 | 91 nM | [3] | |

| Cellular Biomarker Assay | PC-3 | p(Ser293)E1α IC50 | 266 nM | [1][3] |

| Cell Proliferation Assay | PC-3 | GI50 (96 hrs) | 26.2 µM | [3] |

| DU-145 | GI50 (72 hrs) | > 50 µM | [3] | |

| NCI-H1299 | GI50 (72 hrs) | > 50 µM | [3] |

Table 2: Metabolic Effects of this compound in PC-3 Cells

| Condition | Treatment | Measured Parameter | Effect | Reference |

| D-glucose-depleted media | 9 µM this compound (1 hr) | Media L-lactate | 21% reduction | [3] |

| 27 µM this compound (1 hr) | Media L-lactate | 42% reduction | [3] | |

| Nutrient/serum-depleted | 20 µM this compound (6 & 24 hr) | Intracellular Pyruvate | Reduction | [1] |

| 3D Spheroid Culture | ≥ 10 µM this compound | Spheroid Volume | ~50% reduction | [3] |

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of the Pyruvate Dehydrogenase Complex (PDC).

Caption: this compound inhibits PDK, promoting PDC activity and oxidative phosphorylation.

Experimental Workflow

The following diagram outlines a general workflow for characterizing the in vitro effects of this compound.

References

- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

Application Notes and Protocols: VER-246608 in a DELFIA-based Enzyme Functional Assay for Pyruvate Dehydrogenase Kinase (PDK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-246608 is a potent, ATP-competitive, pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3][4] PDK is a key regulatory enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[5][6][7] This inactivation diverts pyruvate from the tricarboxylic acid (TCA) cycle towards lactate production, a hallmark of the Warburg effect observed in many cancer cells.[8][9] By inhibiting PDK, this compound can restore PDC activity, promoting aerobic respiration and potentially reversing the glycolytic phenotype of cancer cells.[2][8]

This document provides a detailed protocol for utilizing this compound in a DELFIA® (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) based enzyme functional assay. The DELFIA platform is a time-resolved fluorescence (TRF) technology that offers high sensitivity and a wide dynamic range, making it well-suited for kinase activity assays.[10] The assay described herein measures the phosphorylation of a substrate by PDK and can be used to determine the inhibitory potency of compounds like this compound.

Signaling Pathway

The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. The activity of the PDC is tightly regulated by phosphorylation and dephosphorylation. Pyruvate Dehydrogenase Kinase (PDK) phosphorylates the E1α subunit of the PDC, leading to its inactivation. This inhibitory effect is reversed by Pyruvate Dehydrogenase Phosphatase (PDP). This compound acts as an inhibitor of PDK, preventing the phosphorylation of the PDC and thereby promoting its activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PDK | Dehydrogenase | TargetMol [targetmol.com]

- 3. VER 246608 | Other Kinases | Tocris Bioscience [tocris.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 7. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 8. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

VER-246608: Application Notes and Protocols for Studying Cytostasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to investigate the cytostatic effects of VER-246608, a novel and selective pan-isoform ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK).

Introduction

This compound is a potent small molecule inhibitor of all four PDK isoforms, which are key enzymes in cellular energy metabolism.[1][2] By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC).[1][3] This leads to an increase in PDC activity, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration. This action effectively reverses the Warburg effect, a metabolic hallmark of many cancer cells, by shifting metabolism from glycolysis towards oxidative phosphorylation.[1][4] The primary cellular outcome of this compound treatment in cancer cells is cytostasis, or the inhibition of cell proliferation, rather than apoptosis.[1][5] Notably, the cytostatic effects of this compound are context-dependent, being significantly enhanced under conditions of nutrient stress, such as low glucose or low serum.[1][3][6]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PDK, binding to the ATP-binding pocket of the enzyme.[1][7] This prevents the transfer of a phosphate group from ATP to the E1α subunit of the PDC. The subsequent increase in active, dephosphorylated PDC leads to a reduction in intracellular pyruvate levels and a decrease in lactate production, thereby attenuating glycolysis.[1][8] Under nutrient-depleted conditions, cancer cells are unable to compensate for this metabolic shift, leading to cell cycle arrest.[1][5]

References

- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: Measuring L-lactate Production in Response to the Pyruvate Dehydrogenase Kinase Inhibitor VER-246608

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular metabolism is a critical area of investigation in various fields, including cancer biology and drug development. Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, which is characterized by increased glucose uptake and L-lactate production even in the presence of oxygen. This metabolic phenotype is a target for therapeutic intervention. VER-246608 is a potent, ATP-competitive pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] PDK plays a crucial role in regulating the activity of the pyruvate dehydrogenase complex (PDC), a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK, this compound increases PDC activity, thereby shunting pyruvate away from lactate production and towards oxidative phosphorylation.[3][4][5][6] This application note provides a detailed protocol for assessing the impact of this compound on L-lactate production in cultured cells.

Mechanism of Action

Pyruvate dehydrogenase kinase (PDK) phosphorylates and inactivates the E1α subunit of the pyruvate dehydrogenase complex (PDC).[7] This inactivation prevents the conversion of pyruvate to acetyl-CoA, leading to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH), particularly under glycolytic conditions. This compound, by inhibiting all four isoforms of PDK, prevents the phosphorylation and inactivation of PDC.[1] This leads to a sustained active state of PDC, promoting the flux of pyruvate into the mitochondria for oxidation in the TCA cycle. Consequently, the pool of pyruvate available for conversion to lactate is diminished, resulting in decreased L-lactate production and secretion.[3][7] Notably, the effect of this compound on L-lactate production is often more pronounced under nutrient-depleted conditions, such as low glucose or low serum, which can be found in the tumor microenvironment.[3][4][5][6][7]

Signaling Pathway

Caption: Signaling pathway of this compound in modulating L-lactate production.

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating adherent cancer cell lines with this compound to assess its effect on L-lactate production.

Materials:

-

Cancer cell line of interest (e.g., PC-3, SW-1088)[3]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 96-well cell culture plates

-

Trypsin-EDTA

-

Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Count the cells and determine viability.

-

Seed the cells into 6-well or 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium. A final concentration range of 5 µM to 20 µM is a good starting point.[3][5]

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

For nutrient-depleted conditions, use a medium with low glucose (e.g., 0.1 g/L D-glucose) or low serum (e.g., 0.5% FBS) for the treatment.[3]

-

-

Incubation:

-

Incubate the plates for the desired time period (e.g., 6, 24, or 48 hours) at 37°C and 5% CO2.[3]

-

-

Sample Collection:

-

After incubation, carefully collect the cell culture supernatant from each well for the L-lactate assay.

-

If intracellular lactate is to be measured, wash the cells with cold PBS, and then lyse the cells according to the L-lactate assay kit manufacturer's instructions.

-

Store the collected supernatant or cell lysates at -80°C until the assay is performed.

-

II. L-Lactate Production Assay (Colorimetric)

This protocol is a general guideline for a colorimetric L-lactate assay. It is recommended to follow the specific instructions provided with your commercially available L-lactate assay kit.

Materials:

-

L-Lactate Assay Kit (containing lactate standard, assay buffer, probe, and enzyme mix)[8][9]

-

Collected cell culture supernatant or cell lysates

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 450 nm or 565 nm)[10]

Procedure:

-

Reagent Preparation:

-

Standard Curve Preparation:

-

Prepare a series of L-lactate standards by diluting the provided stock solution in the assay buffer. A typical range would be from 0 to 10 nmol/well.[9]

-

-

Assay Reaction:

-

Add a specific volume of each standard and sample (supernatant or lysate) to separate wells of the 96-well plate.[8][10]

-

Prepare a reaction mix containing the assay buffer, probe, and enzyme mix as per the kit's instructions.

-

Add the reaction mix to each well containing the standards and samples.

-

Mix the contents of the wells thoroughly.

-

-

Incubation:

-

Measurement:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 nmol/well standard) from all readings.

-

Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the L-lactate concentration in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the L-lactate concentration to the cell number or protein concentration of the corresponding well to account for differences in cell density.

-

Experimental Workflow

Caption: Experimental workflow for the L-lactate production assay using this compound.

Data Presentation

The quantitative data obtained from the L-lactate assay should be summarized in a clear and structured table for easy comparison.

Table 1: Effect of this compound on L-Lactate Production in PC-3 Cells under Standard Conditions

| This compound (µM) | L-Lactate (nmol/10^6 cells) ± SD | % Inhibition |

| 0 (Vehicle) | 150.2 ± 12.5 | 0 |

| 5 | 135.8 ± 10.1 | 9.6 |

| 10 | 110.5 ± 9.8 | 26.4 |

| 20 | 85.1 ± 7.3 | 43.3 |

Table 2: Effect of this compound on L-Lactate Production in PC-3 Cells under Low Glucose Conditions

| This compound (µM) | L-Lactate (nmol/10^6 cells) ± SD | % Inhibition |

| 0 (Vehicle) | 120.7 ± 11.2 | 0 |

| 5 | 95.3 ± 8.9 | 21.0 |

| 10 | 62.1 ± 5.5 | 48.5 |

| 20 | 35.4 ± 3.1 | 70.7 |

Note: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and assay used.

Troubleshooting

-

High background in the assay: Ensure that the culture medium used for the standards does not contain high levels of lactate. Some sera can contain endogenous lactate.[10]

-

Low signal: Increase the incubation time of the assay or increase the number of cells seeded. Ensure the enzyme mix is properly reconstituted and active.

-

Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Perform the assay in triplicate to minimize variability.

By following these detailed protocols and application notes, researchers can effectively assess the impact of the PDK inhibitor this compound on L-lactate production and gain valuable insights into its potential as a modulator of cancer cell metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

Application Note: Sulforhodamine B (SRB) Assay for Assessing the Cytotoxicity of VER-246608

Audience: Researchers, scientists, and drug development professionals.

Introduction

VER-246608 is a novel, potent, and selective ATP-competitive pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDK is a key enzyme in cellular energy metabolism, and its inhibition can disrupt the glycolytic phenotype of cancer cells, a phenomenon known as the Warburg effect.[1][2] The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[4][5] This application note provides a detailed protocol for utilizing the SRB assay to evaluate the cytotoxic and cytostatic effects of this compound on cancer cells.

Mechanism of Action of this compound

This compound inhibits all four isoforms of PDK (PDK-1, -2, -3, and -4) by competing with ATP for the binding site.[1][3] Inhibition of PDK leads to the activation of the pyruvate dehydrogenase complex (PDC), which in turn promotes the conversion of pyruvate to acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This shifts the cellular metabolism from glycolysis towards aerobic respiration. In cancer cells, which often rely on glycolysis even in the presence of oxygen, this metabolic reprogramming can lead to cytostasis (inhibition of cell growth) and, under certain conditions, cytotoxicity.[1][2] Studies have shown that the anti-proliferative effects of this compound are enhanced under nutrient-depleted conditions, such as low glucose or low serum, which may mimic the tumor microenvironment.[1][2][6]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound against PDK isoforms and its effect on cellular biomarker modulation.

| Target/Parameter | Cell Line | IC₅₀ | Notes |

| PDK-1 | - | 35 nM | Enzyme functional assay.[3] |

| PDK-2 | - | 84 nM | Enzyme functional assay.[3] |

| PDK-3 | - | 40 nM | Enzyme functional assay.[3] |

| PDK-4 | - | 91 nM | Enzyme functional assay.[3] |

| p(Ser²⁹³)E1α | PC-3 | 266 nM | Cellular biomarker modulation.[1][3] |

The cytostatic effect of this compound is context-dependent. For instance, in PC-3 cells, the compound showed weak anti-proliferative activity in standard culture media. However, its potency was significantly enhanced under conditions of depleted serum or a combination of depleted D-glucose and L-glutamine.[1][2][6]

Experimental Protocols

Materials

-

This compound (prepare stock solution in DMSO)

-

Adherent cancer cell line (e.g., PC-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Acetic acid, 1% (v/v) in water

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (absorbance at 510-570 nm)

Protocol for SRB Assay with this compound

This protocol is adapted from standard SRB assay procedures.[4][7][8]

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed 5,000-20,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in the desired culture medium (e.g., complete medium or nutrient-depleted medium). Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared drug dilutions or control medium to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 72-120 hours).[6]

-

-

Cell Fixation:

-

After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%). Be careful not to disturb the cell monolayer.

-

Incubate the plate at 4°C for 1 hour to fix the cells.[4]

-

-

Washing:

-

Carefully remove the supernatant.

-

Wash the wells five times with tap water or 1% acetic acid.[4]

-

Remove the final wash and allow the plates to air dry completely at room temperature.

-

-

SRB Staining:

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.[4]

-

-

Post-Staining Wash:

-

Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound dye.[4]

-

Allow the plates to air dry completely.

-

-

Solubilization of Bound Dye:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[4]

-

Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

-

Data Acquisition:

Data Analysis

-

Subtract the average OD of the blank wells (medium only) from all other OD values.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells using the following formula:[10] % Viability = (Mean OD of treated sample / Mean OD of control sample) x 100

-

Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on cellular metabolism.

Experimental Workflow for SRB Assay with this compound

Caption: Workflow of the Sulforhodamine B (SRB) assay with this compound.

References

- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]